molecular formula C8H13FO B8184604 6-Fluoro-2,2-dimethylcyclohexan-1-one

6-Fluoro-2,2-dimethylcyclohexan-1-one

Cat. No.: B8184604
M. Wt: 144.19 g/mol
InChI Key: XUVMBPCNGMOXSY-UHFFFAOYSA-N
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Description

6-Fluoro-2,2-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H13FO It is a fluorinated cyclohexanone derivative, characterized by the presence of a fluorine atom at the 6th position and two methyl groups at the 2nd position of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,2-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the fluorination of 2,2-dimethylcyclohexan-1-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile or dichloromethane, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced reactors can optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones with various functional groups.

Scientific Research Applications

6-Fluoro-2,2-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

    2,2-Dimethylcyclohexan-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Chloro-2,2-dimethylcyclohexan-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    6-Bromo-2,2-dimethylcyclohexan-1-one:

Uniqueness: 6-Fluoro-2,2-dimethylcyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule in various research and industrial applications.

Properties

IUPAC Name

6-fluoro-2,2-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVMBPCNGMOXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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